

"3-Bromo-5-hydroxy-4-methoxybenzoic acid"

CAS number 52783-66-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-hydroxy-4-methoxybenzoic acid

Cat. No.: B010252

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-5-hydroxy-4-methoxybenzoic Acid**

Abstract

This technical guide provides a comprehensive scientific overview of **3-Bromo-5-hydroxy-4-methoxybenzoic acid** (CAS No. 52783-66-1), a halogenated aromatic carboxylic acid. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, a proposed synthetic route with a detailed experimental protocol, methods for spectroscopic characterization, and a discussion of its potential applications. As a natural product found in marine organisms, this molecule represents an interesting scaffold for synthetic and medicinal chemistry.^[1] This guide synthesizes theoretical knowledge with practical, field-proven insights to provide a self-validating framework for laboratory investigation.

Introduction and Foundational Chemistry

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a substituted benzoic acid, a class of compounds that are central to organic chemistry and pharmacology. Its structure is characterized by a benzene ring functionalized with a carboxylic acid, a bromine atom, a hydroxyl group, and a methoxy group. This specific substitution pattern, particularly the presence of the bromine atom, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.

Notably, **3-Bromo-5-hydroxy-4-methoxybenzoic acid** has been identified as a natural product isolated from the red algae *Rhodomela confervoides*.^[1] The biosynthesis of halogenated compounds in marine organisms is a sophisticated enzymatic process, and such natural products are a rich source of novel bioactive molecules. The unique arrangement of functional groups suggests potential for chemical modification and exploration of structure-activity relationships (SAR) in various biological contexts.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The properties of **3-Bromo-5-hydroxy-4-methoxybenzoic acid** are summarized below.

Property	Value	Source
CAS Number	52783-66-1	[1] [2] [3]
IUPAC Name	3-bromo-5-hydroxy-4-methoxybenzoic acid	[2]
Molecular Formula	C ₈ H ₇ BrO ₄	[1] [2]
Molecular Weight	247.04 g/mol	[1] [2]
Canonical SMILES	COC1=C(C=C(C=C1Br)C(=O)O)O	[2]
InChI	InChI=1S/C8H7BrO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12)	[1]
XLogP3 (Computed)	1.8	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	2	[2]

Synthesis and Purification

While this compound is a natural product, laboratory synthesis is essential for obtaining sufficient quantities for research and ensuring high purity. A direct, published synthesis for this specific isomer is not readily available; however, a plausible and logical synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution.

Proposed Synthetic Pathway: Electrophilic Bromination

The most logical precursor for this synthesis is 5-hydroxy-4-methoxybenzoic acid. The regiochemistry of the bromination reaction is dictated by the directing effects of the substituents on the aromatic ring.

- Hydroxyl (-OH) at C5: A powerful activating group and an *ortho*-, *para*-director. It strongly activates positions C4, C6, and C2.
- Methoxy (-OCH₃) at C4: A strong activating group and an *ortho*-, *para*-director. It strongly activates positions C3 and C5.
- Carboxylic Acid (-COOH) at C1: A deactivating group and a *meta*-director. It directs incoming electrophiles to positions C3 and C5.

The directing effects of the hydroxyl and methoxy groups are synergistic and overwhelmingly favor substitution at the C3 position, which is *ortho* to both activating groups. The deactivating carboxyl group also directs to this position. This convergence of directive effects makes the bromination of 5-hydroxy-4-methoxybenzoic acid a highly selective and efficient theoretical route to the target molecule.

Caption: Proposed synthetic route via electrophilic bromination.

Detailed Experimental Protocol: Synthesis

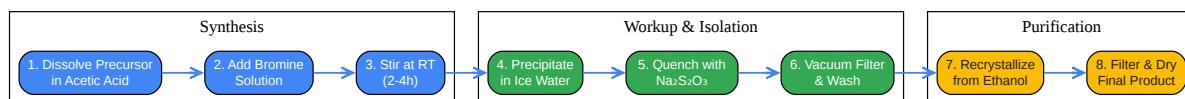
This protocol is adapted from standard procedures for the bromination of activated aromatic rings, such as vanillin and its derivatives.[\[4\]](#)[\[5\]](#)

Materials:

- 5-hydroxy-4-methoxybenzoic acid

- Glacial Acetic Acid
- Bromine (Br₂)
- 10% Sodium Thiosulfate (Na₂S₂O₃) solution
- Ice-cold deionized water
- Ethanol (for recrystallization)

Procedure:


- Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-hydroxy-4-methoxybenzoic acid in a minimal amount of glacial acetic acid. Stir until a homogeneous solution is formed.
- Bromine Addition: In a fume hood, prepare a solution of 1.1 equivalents of bromine in a small amount of glacial acetic acid. Using a dropping funnel, add the bromine solution dropwise to the stirred solution of the benzoic acid derivative over 30 minutes at room temperature. **Causality Note:** Dropwise addition is crucial to control the exothermic reaction and prevent over-bromination.
- Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The solution will typically maintain a reddish-orange color due to the presence of excess bromine.
- Workup & Quenching: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring. A precipitate of the crude product should form.
- Quench Excess Bromine: Add 10% sodium thiosulfate solution dropwise until the orange color of the solution disappears. **Causality Note:** Sodium thiosulfate reduces unreacted Br₂ to colorless Br⁻, which is essential for safety and product purity.
- Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and salts.

- Drying: Allow the crude product to air-dry or dry in a vacuum oven at a low temperature (e.g., 50-60 °C).

Purification Protocol: Recrystallization

Recrystallization is a standard and effective method for purifying the crude product.

- Solvent Selection: Dissolve the crude solid in a minimal amount of hot ethanol. Causality Note: The ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures, allowing for crystal formation upon cooling.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.
- Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-hydroxy-4-methoxybenzoic acid (52783-66-1) for sale [vulcanchem.com]

- 2. 3-Bromo-5-hydroxy-4-methoxybenzoic acid | C8H7BrO4 | CID 12928010 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-hydroxy-4-methoxybenzoic acid | 52783-66-1 [chemicalbook.com]
- 4. sites.nvcc.edu [sites.nvcc.edu]
- 5. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. ["3-Bromo-5-hydroxy-4-methoxybenzoic acid" CAS number 52783-66-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010252#3-bromo-5-hydroxy-4-methoxybenzoic-acid-cas-number-52783-66-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com